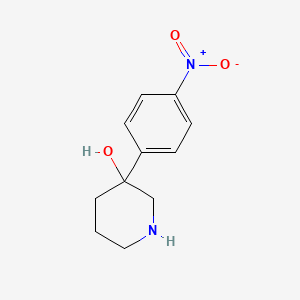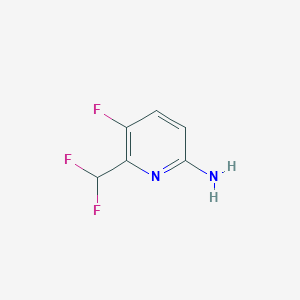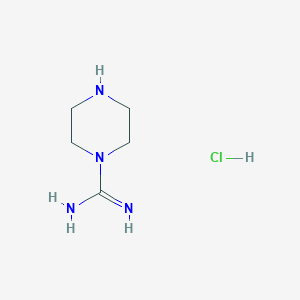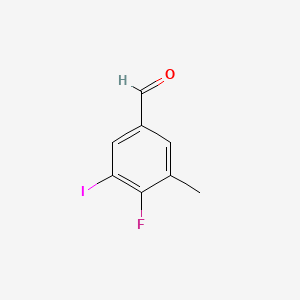
3-(4-Nitrophenyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group at the third position and a nitrophenyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)piperidin-3-ol typically involves the reaction of 4-nitrobenzaldehyde with piperidine under specific conditions. One common method involves the reduction of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol, followed by its reaction with piperidine to form the desired compound. The reaction conditions often include the use of reducing agents such as sodium borohydride and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nitrophenyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Nitrophenyl)piperidin-3-one.
Reduction: Formation of 3-(4-Aminophenyl)piperidin-3-ol.
Substitution: Formation of various substituted nitrophenyl derivatives.
Applications De Recherche Scientifique
3-(4-Nitrophenyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Nitrophenyl)piperidin-3-ol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Aminophenyl)piperidin-3-ol: Similar structure but with an amino group instead of a nitro group.
3-(4-Methoxyphenyl)piperidin-3-ol: Similar structure but with a methoxy group instead of a nitro group.
3-(4-Chlorophenyl)piperidin-3-ol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-(4-Nitrophenyl)piperidin-3-ol is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical reactions and potential therapeutic applications .
Propriétés
Numéro CAS |
61192-63-0 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)piperidin-3-ol |
InChI |
InChI=1S/C11H14N2O3/c14-11(6-1-7-12-8-11)9-2-4-10(5-3-9)13(15)16/h2-5,12,14H,1,6-8H2 |
Clé InChI |
PIAXUENUBZLXAK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)









![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)



